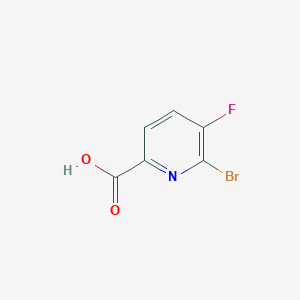

6-Bromo-5-fluoropicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDJYBXHNFJTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694846 | |

| Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052714-46-1 | |

| Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Regioselective-Synthesis-of-6-Bromo-5-fluoropicolinic-acid

Abstract

6-Bromo-5-fluoropicolinic acid is a key heterocyclic building block in medicinal chemistry, notably in the development of novel therapeutics for conditions like neuropathic pain by serving as a precursor to metabotropic glutamate receptor 5 (mGluR5) antagonists.[1] This guide provides an in-depth technical overview of a robust and regioselective method for its synthesis starting from 5-fluoro-2-picolinic acid. Standard electrophilic aromatic substitution methods are often ineffective for this transformation due to the electronic nature of the substrate. Therefore, this guide focuses on the strategic application of Directed ortho-Metalation (DoM), a powerful technique for the functionalization of substituted aromatic rings.[2][3][4] We will explore the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss key parameters for process optimization and safety.

Introduction: The Challenge of Regioselective Bromination

The pyridine ring is a cornerstone of many pharmaceutical compounds. However, its electron-deficient nature, compounded in this case by two electron-withdrawing groups (a fluorine atom at C5 and a carboxylic acid at C2), makes it resistant to classical electrophilic aromatic substitution. Such reactions, if they proceed, often require harsh conditions and yield mixtures of isomers, complicating purification and reducing overall efficiency.[5]

The synthesis of this compound from 5-fluoro-2-picolinic acid presents a significant regioselectivity challenge: how to introduce a bromine atom specifically at the C6 position, which is adjacent to the carboxylic acid. The solution lies in leveraging the existing functionality of the molecule. The carboxylic acid group, often seen as just a synthetic handle for amide or ester formation, can be ingeniously employed as a Directed Metalation Group (DMG) .[2][4][6]

Synthetic Strategy: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a potent strategy that circumvents the inherent reactivity patterns of the aromatic ring.[2][3] The core principle involves the use of a functional group—the DMG—to deliver a strong organolithium base to a specific, adjacent position on the ring.[2][4] This process generates a stabilized carbanion (an aryllithium species) in situ, which can then be trapped by a suitable electrophile.

For the synthesis of this compound, the strategy is as follows:

-

Deprotonation: The acidic proton of the carboxylic acid group of 5-fluoro-2-picolinic acid is first removed by a strong base.

-

ortho-Litiation: The resulting carboxylate then complexes with a strong, hindered base like Lithium Diisopropylamide (LDA). This complexation positions the base to selectively deprotonate the C6 proton, which is the most acidic remaining ring proton due to its proximity to the directing group and the ring nitrogen.

-

Electrophilic Quench: The newly formed C6-lithiated species is a potent nucleophile. It is immediately quenched with an electrophilic bromine source, such as 1,2-Dibromotetrachloroethane, to install the bromine atom at the desired position with high regioselectivity.

This workflow is visualized in the diagram below.

Reaction Mechanism: The Role of the Directing Group

The success of the DoM reaction hinges on a phenomenon known as the Complex Induced Proximity Effect (CIPE).[4] The mechanism proceeds through several key steps:

-

Acid-Base Reaction: The most acidic proton in the starting material is on the carboxylic acid. The first equivalent of LDA rapidly deprotonates it to form lithium 5-fluoropicolinate.

-

Complex Formation: A second equivalent of LDA, a Lewis basic amine, coordinates to the Lewis acidic lithium cation of the carboxylate. This forms a stable, chelated intermediate.[2][3]

-

Directed Deprotonation: This chelation holds the bulky LDA base in close proximity to the C6-H bond. This geometric constraint dramatically increases the kinetic acidity of the C6 proton, allowing for its selective removal over other ring protons to form a dianionic, lithiated intermediate.[2][6]

-

Electrophilic Attack: The aryllithium at C6 is highly nucleophilic and readily attacks the electrophilic bromine atom of the quenching agent (e.g., 1,2-dibromotetrachloroethane), displacing the leaving group and forming the C-Br bond.

-

Protonation: Aqueous workup protonates the carboxylate to yield the final product, this compound.

The mechanistic pathway is illustrated below.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, must be strictly followed.

4.1. Reagents and Equipment

| Reagent/Equipment | Grade | Supplier | Notes |

| 5-fluoro-2-picolinic acid | ≥98% | Commercial | Ensure anhydrous |

| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Commercial | Handle under inert gas |

| 1,2-Dibromotetrachloroethane | ≥99% | Commercial | Toxic, handle with care |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Distill from Na/benzophenone |

| Diethyl ether | Anhydrous | Commercial | For extraction |

| Hydrochloric acid (HCl) | 2 M aqueous solution | Reagent | For acidification |

| Magnesium sulfate (MgSO₄) | Anhydrous | Reagent | For drying |

| Flame-dried round-bottom flask | - | - | With magnetic stirrer |

| Syringes and needles | - | - | For inert atmosphere transfers |

| Argon or Nitrogen gas supply | High purity | - | For inert atmosphere |

| Low-temperature cooling bath | - | - | Acetone/dry ice (-78 °C) |

4.2. Step-by-Step Procedure

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 5-fluoro-2-picolinic acid (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to substrate) via cannula and stir to dissolve the starting material completely.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add LDA solution (2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Electrophile Quench: Prepare a solution of 1,2-dibromotetrachloroethane (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Reaction Completion: Allow the reaction to stir at -78 °C for an additional 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.

-

Workup - Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C, followed by warming to room temperature.

-

Workup - Acidification: Acidify the aqueous layer to a pH of approximately 3-4 using 2 M HCl.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a white solid.

Process Insights and Troubleshooting

| Parameter | Recommended Condition | Rationale & Troubleshooting |

| Temperature | -78 °C | Crucial for the stability of the aryllithium intermediate. Higher temperatures can lead to decomposition and side reactions. Ensure the cooling bath is maintained throughout the addition and reaction time. |

| LDA Equivalents | 2.1 - 2.2 eq | The first equivalent deprotonates the carboxylic acid. The second equivalent performs the C6-lithiation. Using slightly more than 2.0 eq ensures complete lithiation. Insufficient base will result in incomplete conversion. |

| Solvent Purity | Anhydrous | Organolithium reagents are extremely sensitive to protic sources like water. Any moisture will quench the base and the lithiated intermediate, drastically reducing the yield. Ensure all glassware is flame-dried and solvents are rigorously dried. |

| Electrophile | 1,2-Dibromotetrachloroethane | This is an effective "Br+" source. Other sources like N-Bromosuccinimide (NBS) can also be used, but may require optimization. Ensure the electrophile is added slowly to control any exotherm. |

Conclusion

The synthesis of this compound from 5-fluoro-2-picolinic acid is a prime example of modern synthetic strategy overcoming the limitations of classical reactivity. By employing Directed ortho-Metalation, the carboxylic acid group is transformed from a deactivating group into a powerful tool for regiocontrol. This method provides a reliable and scalable route to a valuable building block for the pharmaceutical industry, enabling further research and development of novel therapeutics. The protocol described herein, when executed with attention to anhydrous conditions and temperature control, offers a high-yielding and selective pathway to the target compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. baranlab.org [baranlab.org]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]

- 6. Directed Ortho Metalation [organic-chemistry.org]

An In-Depth Technical Guide to 6-Bromo-5-fluoropicolinic Acid for Advanced Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoropicolinic acid, also known by its IUPAC name 6-bromo-5-fluoropyridine-2-carboxylic acid, is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its strategic placement of bromine, fluorine, and carboxylic acid functional groups on the pyridine ring makes it a highly versatile intermediate for the synthesis of complex heterocyclic molecules. This guide provides an in-depth analysis of its chemical properties, a plausible synthesis pathway, spectroscopic data, and its primary application in the development of novel therapeutics, particularly for neurological disorders.

Core Molecular and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in synthesis and analysis.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₃BrFNO₂ | [PubChem][1] |

| Molecular Weight | 220.00 g/mol | [Sigma-Aldrich][2] |

| Monoisotopic Mass | 218.93312 Da | [PubChemLite][3] |

| CAS Number | 1052714-46-1 | [Amerigo Scientific][4] |

| IUPAC Name | 6-bromo-5-fluoropyridine-2-carboxylic acid | [PubChemLite][3] |

| Synonyms | 6-Bromo-5-fluoro-2-pyridinecarboxylic Acid | [TCI Chemicals][5] |

| Boiling Point | 331.3 ± 42.0 °C at 760 mmHg | [ChemSrc][6] |

| Density | 1.9 ± 0.1 g/cm³ | [ChemSrc][6] |

Synthesis and Purification

While multiple proprietary methods exist for the synthesis of this compound, a common and logical approach documented in the chemical literature for analogous compounds involves a two-step process starting from a commercially available precursor. This involves the synthesis of the methyl ester followed by its hydrolysis.

Plausible Synthetic Pathway

The synthesis can be logically approached from a precursor such as Methyl 5-bromo-6-fluoropicolinate. The final step in this pathway is the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Plausible two-step synthesis of this compound via esterification and hydrolysis.

Experimental Protocol: Hydrolysis of Methyl 6-bromo-5-fluoropicolinate

This protocol describes the final step to obtain this compound from its methyl ester.

Materials:

-

Methyl 6-bromo-5-fluoropicolinate (1.0 eq)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5 - 2.0 eq)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methyl 6-bromo-5-fluoropicolinate in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).

-

Saponification: Add the chosen base (NaOH or LiOH) to the solution. Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2-3 using 1M HCl. A precipitate of the carboxylic acid should form.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product in high purity.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for verifying the identity and purity of this compound. While specific experimental spectra are often found within proprietary documents or the supplementary information of patent literature, the expected data from key analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The chemical shifts and coupling constants are influenced by the electronegative fluorine and bromine atoms, as well as the carboxylic acid group.

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

-

A broad singlet corresponding to the carboxylic acid proton (COOH), typically observed far downfield (>13 ppm).

-

Two doublets in the aromatic region (approximately 7.8-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling between these protons (J-coupling) would be observable.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:

-

A signal for the carboxylic acid carbon (~165 ppm).

-

Five distinct signals in the aromatic region for the pyridine ring carbons. The carbon atoms bonded to fluorine and bromine will exhibit characteristic chemical shifts and may show coupling to the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

Predicted Mass Spectrometry Data: The monoisotopic mass is 218.93312 Da. In electrospray ionization (ESI) mass spectrometry, the following adducts are predicted:

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.94040 |

| [M+Na]⁺ | 241.92234 |

| [M-H]⁻ | 217.92584 |

Data sourced from PubChemLite.[3]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in synthesis stems from the distinct reactivity of its functional groups. The carboxylic acid allows for standard amide bond formation, while the bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, and the pyridine ring itself can undergo nucleophilic aromatic substitution (SNAr).

Core Reactivity and Mechanistic Insights

Caption: Key reactivity sites of this compound and their corresponding synthetic transformations.

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the ring, making the bromine at the 6-position a good leaving group for various cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkynyl groups, which is a common strategy in drug design to explore the chemical space around a core scaffold.

Application in the Synthesis of mGluR5 Antagonists

The primary and most significant application of this compound is as a key intermediate in the synthesis of selective antagonists for the metabotropic glutamate receptor 5 (mGluR5).[7] mGluR5 is a G-protein coupled receptor that is implicated in various neurological and psychiatric disorders, including neuropathic pain, anxiety, depression, and Fragile X syndrome.

The synthesis of these complex antagonists often involves an initial amide coupling reaction at the carboxylic acid of this compound, followed by a subsequent cross-coupling reaction at the bromine position to build the final, pharmacologically active molecule. The fluorine atom can also play a role in modulating the electronic properties and metabolic stability of the final compound.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] All equipment used for handling should be properly grounded to prevent static discharge.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, acids, and bases.

-

It is recommended to store the compound under an inert atmosphere.

References

-

ChemSrc. This compound. Available at: [Link]

-

Amerigo Scientific. This compound. Available at: [Link]

-

PubChemLite. This compound (C6H3BrFNO2). Available at: [Link]

-

Amerigo Scientific. This compound. Available at: [Link]

-

ChemSrc. The Role of this compound in Neuropathic Pain Drug Discovery. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

- Google Patents. Polimorfos de um antagonista de receptor mglur5.

Sources

- 1. PubChemLite - this compound (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. ICSC 1702 - NICOTINIC ACID [inchem.org]

- 4. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

A Technical Guide to Determining the Solubility of 6-Bromo-5-fluoropicolinic Acid in Organic Solvents for Pharmaceutical Research and Development

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone property that dictates the success of a drug candidate. For a molecule like 6-Bromo-5-fluoropicolinic acid, a key building block in the synthesis of novel therapeutics, understanding its solubility profile in various organic solvents is paramount.[1][2] Poor solubility can lead to significant challenges in synthesis, purification, formulation, and ultimately, bioavailability, potentially halting the development of a promising therapeutic agent.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound, ensuring a solid foundation for subsequent process development and formulation activities.

Physicochemical Properties of this compound

Before delving into solubility determination, a review of the known physicochemical properties of this compound provides a basis for anticipating its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₂ | [1][5] |

| Molecular Weight | 219.99 g/mol | [1][5] |

| Appearance | Solid | [6] |

| Purity | ≥95-99% (typical) | [1][5][6] |

| Boiling Point | 331.3±42.0 °C at 760 mmHg | [1] |

| Density | 1.9±0.1 g/cm³ | [1] |

The presence of a carboxylic acid group, a pyridine ring, and halogen substituents (bromo and fluoro) suggests a molecule with moderate polarity. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the nitrogen in the pyridine ring is a hydrogen bond acceptor. These features will strongly influence its interaction with different organic solvents.

Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[7] This technique is reliable and widely accepted for its accuracy.[7] The following protocol is a detailed, step-by-step guide for its implementation.

Experimental Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), toluene, heptane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. "Excess" means that undissolved solid should remain visible at the end of the experiment.[8]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all solid particles.[8] This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Record the temperature at which the solubility was determined.

-

Workflow for Solubility Determination

Caption: Factors Influencing Solubility.

A Practical Guide to Solvent Selection

For pharmaceutical applications, solvent selection guides developed by industry consortia provide a valuable framework for choosing appropriate solvents. [9][10]Solvents are often categorized as:

-

Recommended: Preferred for their low toxicity and environmental impact.

-

Usable: Acceptable, but less desirable than recommended solvents.

-

Undesirable/Banned: To be avoided due to high toxicity or environmental concerns. [11][12] When selecting a solvent for a specific application involving this compound (e.g., reaction, crystallization, formulation), consider the following:

-

Solubility: Does the solvent provide the required solubility at the desired temperature?

-

Process Compatibility: Is the boiling point suitable for the process (e.g., allowing for easy removal)? Is it chemically inert under the reaction conditions?

-

Safety: What are the flammability and reactivity hazards?

-

Health and Environment: Is the solvent toxic? What is its environmental fate?

-

Regulatory Acceptance: Are there regulatory restrictions on the residual levels of the solvent in the final API?

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust and scientifically sound methodology for its determination using the shake-flask method. By systematically measuring solubility and interpreting the results within the context of the compound's physicochemical properties and established solvent selection principles, researchers and drug development professionals can make informed decisions that will streamline the path from discovery to a viable pharmaceutical product. The generation of high-quality, reproducible solubility data is an indispensable step in the successful application of this important chemical intermediate.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Diorazio, L. J., Hose, D. R. J., & Adlington, N. K. (2016). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. Organic Process Research & Development, 20(4), 760-773. [Link]

- Unknown source. (n.d.).

-

Prat, D., Pardigon, O., Flemming, H.-W., Letestu, S., Ducatte, V., & Sabouland, C. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517–1525. [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

-

University of York. (n.d.). Solvent Selection Guide. [Link]

- Unknown source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

McMaster University. (2023). Solubility of Organic Compounds. [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

University of Toronto. (n.d.). Solvent and Reagent Selection Guide - Green Chemistry Initiative. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. PubChem Compound Database. [Link]

-

Amerigo Scientific. (n.d.). This compound. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 1052714-46-1 [sigmaaldrich.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 11. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 12. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

Spectroscopic Data for 6-Bromo-5-fluoropicolinic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 6-Bromo-5-fluoropicolinic acid, a vital building block in pharmaceutical research and development, particularly in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists for the treatment of neuropathic pain.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₃BrFNO₂) is a substituted pyridine carboxylic acid with a molecular weight of approximately 220.00 g/mol .[3] The strategic placement of the bromo, fluoro, and carboxylic acid functionalities on the picolinic acid scaffold dictates its unique chemical reactivity and spectroscopic properties. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its electronic and structural characteristics.

// Atom nodes N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="1,0.866!"]; C3 [label="C", pos="1.5,0!"]; C4 [label="C", pos="1,-0.866!"]; C5 [label="C", pos="0,-0.866!"]; C6 [label="C", pos="-0.5,0!"]; Br7 [label="Br", pos="-1.5,0!"]; F8 [label="F", pos="-0.5,-1.866!"]; C9 [label="C", pos="2,1.732!"]; O10 [label="O", pos="2.8,1.232!"]; O11 [label="O", pos="2,-2.5!"]; // This is incorrect, should be attached to C9 O11_new [label="O", pos="2.5, 2.5!"]; H_O11 [label="H", pos="3, 2.8!"];

// Edges for the pyridine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Edges for substituents C6 -- Br7; C5 -- F8; C2 -- C9; C9 -- O10 [style=double]; C9 -- O11_new; O11_new -- H_O11;

// Aromatic protons H3 [label="H", pos="2.3,0!"]; H4 [label="H", pos="1.5,-1.732!"];

C3 -- H3; C4 -- H4; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atom.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and ¹⁹F NMR.

-

Select a suitable deuterated solvent in which the sample is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

-

Securely cap the NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[4]

-

¹H NMR:

-

Pulse Program: Standard one-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).[5]

-

-

¹⁹F NMR:

-

Pulse Program: Standard one-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Referencing: An external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard can be used.

-

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in\nDeuterated Solvent"]; transfer [label="Transfer to\nNMR Tube"]; weigh -> dissolve -> transfer; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#F1F3F4"; instrument [label="High-Field NMR\nSpectrometer"]; h1 [label="¹H NMR"]; c13 [label="¹³C NMR"]; f19 [label="¹⁹F NMR"]; instrument -> {h1, c13, f19}; }

subgraph "cluster_proc" { label = "Data Processing"; bgcolor="#F1F3F4"; ft [label="Fourier Transform"]; phase [label="Phasing & Baseline\nCorrection"]; ref [label="Referencing"]; ft -> phase -> ref; }

subgraph "cluster_analysis" { label = "Spectral Analysis"; bgcolor="#F1F3F4"; assign [label="Peak Assignment"]; coupling [label="Coupling Constant\nAnalysis"]; structure [label="Structural\nElucidation"]; assign -> coupling -> structure; }

transfer -> instrument [lhead="cluster_acq"]; {h1, c13, f19} -> ft [lhead="cluster_proc"]; ref -> assign [lhead="cluster_analysis"]; }

Predicted NMR Data and Interpretation

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| Carboxylic Acid | ~13.0-14.0 | broad singlet | - | -COOH |

| Aromatic Proton 1 | ~8.2-8.4 | doublet | J(H,H) ≈ 8.0 | H-3 |

| Aromatic Proton 2 | ~7.8-8.0 | doublet of doublets | J(H,H) ≈ 8.0, J(H,F) ≈ 4.0 | H-4 |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid | ~165 | C=O |

| Aromatic Carbon 1 | ~158 (doublet, J(C,F) ≈ 240 Hz) | C-5 |

| Aromatic Carbon 2 | ~148 | C-2 |

| Aromatic Carbon 3 | ~142 (doublet, J(C,F) ≈ 15 Hz) | C-4 |

| Aromatic Carbon 4 | ~125 (doublet, J(C,F) ≈ 5 Hz) | C-3 |

| Aromatic Carbon 5 | ~120 (doublet, J(C,F) ≈ 20 Hz) | C-6 |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| Fluorine | -110 to -130 | doublet of doublets | J(F,H) ≈ 4.0, J(F,H) ≈ 2.0 | Ar-F |

Interpretation:

-

¹H NMR: The carboxylic acid proton is expected to be significantly deshielded, appearing as a broad singlet at a very low field due to hydrogen bonding.[6] The two aromatic protons will appear as distinct signals. The proton at position 3 (H-3) is expected to be a doublet due to coupling with the proton at position 4 (H-4). H-4 will likely be a doublet of doublets due to coupling with both H-3 and the fluorine at position 5.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon directly attached to the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, etc.), which are invaluable for unambiguous assignment. The electronegative bromine and fluorine atoms, along with the nitrogen in the pyridine ring, will influence the chemical shifts of the aromatic carbons.[5]

-

¹⁹F NMR: The fluorine atom is expected to resonate in the typical range for aryl fluorides. The signal will likely be a doublet of doublets due to coupling with the adjacent aromatic protons. The large range of chemical shifts in ¹⁹F NMR makes it a very sensitive probe of the local electronic environment.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

Experimental Protocol for IR Analysis

Sample Preparation (KBr Pellet Method):

-

Grind approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Predicted IR Data and Interpretation

| Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1300 | Medium | C-O stretch and O-H bend |

| ~1250 | Strong | C-F stretch |

| Below 1000 | Medium-Weak | C-H out-of-plane bending, C-Br stretch |

Interpretation:

The most characteristic feature of the IR spectrum will be the very broad O-H stretching absorption from 3300 to 2500 cm⁻¹, which is indicative of the hydrogen-bonded carboxylic acid dimer.[6] A strong carbonyl (C=O) stretch will be observed around 1710 cm⁻¹. The presence of the aromatic ring will give rise to several C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. A strong absorption due to the C-F stretch is expected around 1250 cm⁻¹. The C-Br stretch typically appears at lower wavenumbers, often in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structure.

Experimental Protocol for MS Analysis

Instrumentation:

-

An Electron Ionization (EI) mass spectrometer is commonly used.

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if it is sufficiently volatile and thermally stable.

Ionization and Analysis:

-

Ionization Energy: A standard electron energy of 70 eV is used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates ions based on their mass-to-charge ratio (m/z).

Predicted MS Data and Interpretation

| m/z | Relative Intensity | Assignment |

| 221/219 | ~1:1 | [M]⁺ (Molecular ion peak with ⁸¹Br and ⁷⁹Br isotopes) |

| 202/200 | Variable | [M-OH]⁺ |

| 175/173 | Variable | [M-COOH]⁺ |

| 140 | Variable | [M-Br]⁺ |

| 94 | Variable | [M-Br-COOH]⁺ |

Interpretation:

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).[9][10] This will result in two peaks of almost equal intensity at m/z 219 and 221. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). The loss of the bromine atom is also a likely fragmentation pathway. PubChem provides predicted collision cross-section data for various adducts of this molecule, which can be useful for more advanced mass spectrometry techniques.[11]

M [label="[M]⁺\nm/z 219/221"]; M_OH [label="[M-OH]⁺\nm/z 202/200"]; M_COOH [label="[M-COOH]⁺\nm/z 175/173"]; M_Br [label="[M-Br]⁺\nm/z 140"]; M_Br_COOH [label="[M-Br-COOH]⁺\nm/z 94"];

M -> M_OH [label="-OH"]; M -> M_COOH [label="-COOH"]; M -> M_Br [label="-Br"]; M_COOH -> M_Br_COOH [label="-Br"]; M_Br -> M_Br_COOH [label="-COOH"]; }

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The interplay of the bromo, fluoro, and carboxylic acid substituents on the pyridine ring results in a unique and predictable set of spectroscopic data. This guide serves as a valuable resource for scientists working with this important pharmaceutical intermediate, enabling efficient and accurate characterization.

References

-

This compound: Synthesis and Application in Neuropathic Pain Treatment. (URL: [Link])

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. (2017). (URL: [Link])

-

FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... - ResearchGate. (URL: [Link])

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020). (URL: [Link])

-

A Study of Metal Complexes of 2 – Picolinic Acid - Oriental Journal of Chemistry. (URL: [Link])

-

FT-IR spectra of the ligand 2-picolinic acid. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Benzene, 1-bromo-3-fluoro- - the NIST WebBook. (URL: [Link])

-

This compound (C6H3BrFNO2) - PubChemLite. (URL: [Link])

-

Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. - J-Stage. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate. (2017). (URL: [Link])

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2. (URL: [Link])

-

Benzene, 1-bromo-2-fluoro- - the NIST WebBook. (URL: [Link])

-

This compound - Amerigo Scientific. (URL: [Link])

-

The Role of this compound in Neuropathic Pain Drug Discovery. (2025). (URL: [Link])

-

Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 - PubChem. (URL: [Link])

-

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 - PubChem. (URL: [Link])

-

5.2 Mass Spectrometry - Chemistry LibreTexts. (2014). (URL: [Link])

-

Fluorine NMR. (URL: [Link])

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed. (2020). (URL: [Link])

-

19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (URL: [Link])

-

Bromo pattern in Mass Spectrometry - YouTube. (2023). (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

19F NMR Reference Standards. (URL: [Link])

-

Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy | Request PDF - ResearchGate. (2025). (URL: [Link])

-

¹⁹F NMR spectra of neat BrF5 at room temperature (top) and at 213 K... - ResearchGate. (URL: [Link])

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. (URL: [Link])

-

Synthesis, Spectral and Electrochemical Studies of Complex of Uranium(IV) with Pyridine-3-Carboxylic Acid - Scirp.org. (URL: [Link])

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025). (URL: [Link])

-

5-Bromopicolinic acid - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. rsc.org [rsc.org]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. biophysics.org [biophysics.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. PubChemLite - this compound (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]

A Researcher's Guide to 6-Bromo-5-fluoropicolinic Acid: Sourcing, Synthesis, and Application

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

6-Bromo-5-fluoropicolinic acid, a substituted pyridine carboxylic acid, has emerged as a critical building block in synthetic and medicinal chemistry. Its unique trifunctional nature—featuring a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties—makes it a highly sought-after intermediate. This guide provides an in-depth analysis of its commercial availability, key physicochemical properties, synthetic considerations, and pivotal applications, particularly in the development of novel therapeutics.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1052714-46-1 | [1][2][3] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][2][3] |

| Molecular Weight | 219.997 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% - 99% | [1][2] |

| Boiling Point | 331.3 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| InChI Key | UVDJYBXHNFJTME-UHFFFAOYSA-N | [3] |

Note: Physical properties such as melting point and solubility may vary slightly between suppliers and batches. Always refer to the supplier-specific Certificate of Analysis (CoA).

Commercial Availability and Supplier Analysis

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. When sourcing this reagent, researchers should consider not only price but also purity, available analytical data (NMR, HPLC), and lot-to-lot consistency.

| Supplier | Purity | Notes |

| Sigma-Aldrich (Merck) | Varies by product number | A major global supplier with extensive documentation.[3] |

| Amerigo Scientific | 95% | Specialist distributor for life sciences.[2] |

| BLD Pharm | Varies | Offers a range of building blocks with available analytical data online.[6] |

| FUJIFILM Wako Chemicals | Research Grade | A key supplier for research chemicals.[7] |

| AOBChem | 95% | Supplier of advanced organic building blocks.[8] |

From the Scientist's Perspective: What to Look for in a Supplier

As a senior application scientist, my recommendation is to prioritize suppliers who provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should validate the compound's identity via ¹H NMR and/or LC-MS and confirm its purity by HPLC. For sensitive applications, such as in late-stage drug development, inquiring about the synthetic route can be crucial. Knowledge of the synthesis can help predict potential impurities that might interfere with subsequent reactions or biological assays. For instance, residual starting materials or side-products from a halogenation step could impact the efficacy of a delicate palladium-catalyzed cross-coupling reaction.

Synthetic Considerations

Understanding the synthesis of this compound provides valuable insight into its quality and potential reactivity. While specific proprietary methods vary between manufacturers, a general retrosynthetic analysis points to common pathways involving the functionalization of a pyridine core. A plausible synthetic workflow often involves steps like regioselective bromination and fluorination of a picolinic acid precursor.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Discovery

The primary utility of this compound lies in its role as an intermediate in the synthesis of complex, biologically active molecules. Its structure is frequently incorporated into compounds targeting a range of diseases.

A significant application is in the development of novel treatments for neuropathic pain.[1][9] The compound serves as a crucial building block for synthesizing antagonists of the metabotropic glutamate receptor 5 (mGluR5).[9] The mGluR5 receptor is deeply implicated in pain signaling pathways in the nervous system, making it a high-value target for therapeutic intervention.[9] The specific arrangement of the bromo, fluoro, and carboxylic acid groups on the pyridine ring provides the necessary structural framework for building potent and selective mGluR5 antagonists.[9]

Caption: Role of this compound in developing mGluR5 antagonists.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the utility of this compound, the following is a detailed, self-validating protocol for a standard amide coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-6-bromo-5-fluoropicolinamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

-

Causality: An inert atmosphere prevents moisture from quenching the activated acid intermediate and reacting with the coupling reagent.

-

-

Dissolution: Dissolve the starting acid in anhydrous DMF.

-

Causality: DMF is an excellent polar aprotic solvent that dissolves all reactants and facilitates the reaction. Anhydrous grade is critical to prevent hydrolysis.

-

-

Activation: Add HATU to the solution and stir for 5-10 minutes.

-

Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

-

-

Base Addition: Add DIPEA to the mixture and stir.

-

Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and the amine's ammonium salt byproduct, driving the reaction forward.

-

-

Nucleophilic Attack: Add benzylamine dropwise to the reaction mixture. Let the reaction stir at room temperature for 2-4 hours.

-

Causality: The nucleophilic benzylamine attacks the activated acid intermediate, forming the desired amide bond.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

-

Causality: This ensures the reaction has gone to completion before initiating workup, maximizing yield.

-

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

-

Causality: Water removes the water-soluble DMF and byproducts. EtOAc is the extraction solvent for the desired organic product.

-

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Causality: The NaHCO₃ wash removes any unreacted acid. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-6-bromo-5-fluoropicolinamide.

-

Causality: Chromatography separates the desired product from any remaining impurities or side products based on polarity.

-

Conclusion

This compound is more than just a catalog chemical; it is a versatile tool that enables the synthesis of complex and valuable molecules. For researchers in drug discovery and organic synthesis, a strategic approach to sourcing—prioritizing suppliers who provide robust analytical data—is essential for reproducible results. Understanding its synthetic origins and its role in building potent therapeutics like mGluR5 antagonists highlights its significance in advancing chemical and biomedical science.

References

-

Vertex AI Search Result[1]: Details on the chemical properties and applications of this compound in neuropathic pain treatment.

-

Amerigo Scientific[2]: Supplier information and basic properties of this compound. [Link]

-

Vertex AI Search Result[9]: Discussion on the role of this compound in the synthesis of mGluR5 antagonists for neuropathic pain drug discovery.

-

PubChem[10]: Chemical and physical properties for a related fluoropicolinic acid derivative. [Link]

-

PubChemLite[11]: Structural and predicted property data for this compound. [Link]

-

AOBChem[8]: Supplier information for a related isomer, 5-bromo-6-fluoropicolinic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 1052714-46-1 [sigmaaldrich.com]

- 4. This compound | 1052714-46-1 [sigmaaldrich.com]

- 5. 6-Bromo-5-fluoropyridine-3-carboxylic acid 96 38186-87-7 [sigmaaldrich.com]

- 6. 1052714-46-1|this compound|BLD Pharm [bldpharm.com]

- 7. 1052714-46-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 8. aobchem.com [aobchem.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 | CID 146447304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]

The Strategic Role of 6-Bromo-5-fluoropicolinic Acid in Modern Drug Discovery: A Technical Guide

Foreword: The Unseen Architect of Therapeutic Innovation

In the intricate tapestry of modern drug discovery, the role of the chemical intermediate is often that of an unsung hero. These molecules, while not the final therapeutic agents themselves, are the crucial building blocks upon which complex and life-changing pharmaceuticals are constructed. This guide delves into the technical landscape of one such pivotal intermediate: 6-Bromo-5-fluoropicolinic acid (CAS No: 1052714-46-1) . Our exploration will journey from its fundamental molecular characteristics to its sophisticated applications in the synthesis of cutting-edge therapeutics, particularly in the realm of neurological disorders. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive understanding of the strategic importance and practical application of this versatile chemical scaffold.

Molecular Profile and Physicochemical Properties

This compound is a halogenated pyridine carboxylic acid derivative. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on the pyridine ring, endows it with a distinct reactivity profile that is highly advantageous for medicinal chemistry applications.

| Property | Value | Source |

| CAS Number | 1052714-46-1 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 219.99 g/mol | [1] |

| IUPAC Name | 6-bromo-5-fluoropyridine-2-carboxylic acid | [3] |

| Purity | Typically ≥95-99% | [1][2] |

| Appearance | Solid | [4] |

| Boiling Point | 331.3±42.0 °C at 760 mmHg | [1] |

| Density | 1.9±0.1 g/cm³ | [1] |

The presence of both a bromine and a fluorine atom on the pyridine ring offers orthogonal handles for selective chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's electronic properties and metabolic stability in a final drug compound. The carboxylic acid group serves as a key functional handle for amide bond formation, a cornerstone of medicinal chemistry.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods exist, a general and plausible synthetic route can be constructed from the available patent literature, often starting from commercially available pyridine derivatives. A common strategy involves the introduction of the halogen and carboxyl functionalities onto a pre-existing pyridine core.

A potential synthetic pathway can be inferred from patents describing the preparation of similar fluorinated pyridine compounds, such as those detailed in CN102898358A.[5] The general logic involves a sequence of bromination, fluorination, and carboxylation reactions, with the order of these steps being critical to the final outcome.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical and Illustrative)

The following protocol is a generalized representation based on established organic chemistry principles and information gleaned from related patent literature.[5]

Step 1: Diazotization and Bromination of a Suitable Amino-fluoropyridine

-

To a cooled (0-5 °C) solution of an appropriate amino-fluoropyridine in aqueous hydrobromic acid, add a solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing the reaction to warm to room temperature and then heating to facilitate the Sandmeyer reaction.

-

After completion, the reaction mixture is cooled, neutralized, and the bromo-fluoropyridine intermediate is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.

Step 2: Introduction of the Carboxylic Acid Group

-

The purified bromo-fluoropyridine intermediate is then subjected to a reaction to introduce the carboxylic acid at the 2-position. This can be achieved through several methods, such as a Grignard reaction followed by quenching with carbon dioxide, or the oxidation of a pre-existing methyl group at the 2-position.

-

For the Grignard approach, the bromo-fluoropyridine is reacted with magnesium turnings in an anhydrous ether to form the Grignard reagent. This is then bubbled with dry carbon dioxide gas.

-

Acidic workup protonates the carboxylate to yield the desired carboxylic acid.

-

Purification is typically achieved by recrystallization.

Role as a Key Intermediate in the Synthesis of mGluR5 Antagonists

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs).[6] These compounds are of high interest for the treatment of a range of neurological and psychiatric disorders, including neuropathic pain, anxiety, and Fragile X syndrome.

The structure of this compound provides a pre-functionalized scaffold that allows for the efficient and convergent synthesis of complex drug molecules. The two primary reaction handles, the carboxylic acid and the bromine atom, are typically addressed in a sequential manner.

Amide Coupling Reactions

The carboxylic acid functionality of this compound is readily activated for amide bond formation with a wide variety of primary and secondary amines. This reaction is fundamental to building the core structure of many mGluR5 antagonists.

General Amide Coupling Protocol:

-

Activation: The carboxylic acid is activated using a suitable coupling reagent. Common choices include thionyl chloride (to form the acyl chloride) or peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).[7][8]

-

Coupling: The activated carboxylic acid is then reacted with the desired amine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction.[9]

-

Workup and Purification: The reaction is typically quenched with water, and the product is extracted into an organic solvent. Purification is achieved through standard techniques like column chromatography or recrystallization.

Caption: Workflow for the amide coupling of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10][11] This allows for the introduction of a wide range of aryl and heteroaryl moieties, which is a common strategy for modulating the pharmacological properties of the final drug candidate.

General Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with the bromo-amide intermediate (from the amide coupling step), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[12][13]

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

-

Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified, usually by column chromatography.

Caption: Workflow for the Suzuki-Miyaura coupling to synthesize an mGluR5 antagonist.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons in the pyridine ring region (typically δ 7.0-8.5 ppm).[14][15][16] The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the bromine, fluorine, and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton would also be expected at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.[17][18] The carbon attached to the carboxylic acid group will be the most downfield signal (typically >160 ppm). The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and may exhibit C-F coupling.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.99 g/mol ).[19][20] A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of well-designed chemical intermediates in drug discovery. Its strategic combination of functional groups provides medicinal chemists with a versatile and efficient platform for the synthesis of complex and highly functionalized drug candidates. The continued exploration of its reactivity and the development of novel synthetic routes will undoubtedly further solidify its importance in the creation of next-generation therapeutics for a host of challenging diseases. As our understanding of the molecular basis of disease deepens, the demand for such sophisticated and strategically designed building blocks will only continue to grow.

References

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

-

This compound: Synthesis and Application in Neuropathic Pain Treatment. Available from: [Link]

-

This compound (C6H3BrFNO2) - PubChemLite. Available from: [Link]

-

NMR Chemical Shifts. Available from: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

-

Green Chemistry - BORIS Portal. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

- WO2005063780A1 - Process for the preparation of pyridine derivatives - Google Patents.

-

[PDF] Direct synthesis of pyridine derivatives. - Semantic Scholar. Available from: [Link]

-

Synthesis of pyridine derivatives employing three component reaction and Fe₃O₄/ZnO/MWCNTs magnetic nanocomposites - ResearchGate. Available from: [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. Available from: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available from: [Link]

- WO1999010326A1 - Preparation of pyridine derivatives - Google Patents.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. Available from: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

-

New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. Available from: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available from: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

13 C NMR Chemical Shifts - Oregon State University. Available from: [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. Available from: [Link]

-

1H NMR Chemical Shift - Oregon State University. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

This compound - Amerigo Scientific. Available from: [Link]

-

NMR shifts 1H -general.cdx - Chemistry Connected. Available from: [Link]

-

The Role of this compound in Neuropathic Pain Drug Discovery. Available from: [Link]

-

Mavoglurant | C19H23NO3 | CID 9926832 - PubChem - NIH. Available from: [Link]

-

Methyl 5-bromo-6-fluoropicolinate | C7H5BrFNO2 | CID 46311210 - PubChem. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ekwan.github.io [ekwan.github.io]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Amide Synthesis [fishersci.dk]

- 8. hepatochem.com [hepatochem.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. growingscience.com [growingscience.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. web.pdx.edu [web.pdx.edu]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. scienceready.com.au [scienceready.com.au]

- 20. chem.libretexts.org [chem.libretexts.org]

The Advent and Evolution of Fluorinated Picolinic Acids: A Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine into the picolinic acid scaffold has marked a pivotal advancement in the fields of agrochemicals and medicinal chemistry. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of fluorinated picolinic acids. It elucidates the profound impact of fluorination on the physicochemical properties and biological activity of these compounds, with a particular focus on their role as synthetic auxin herbicides. Detailed synthetic protocols, structure-activity relationship analyses, and a forward-looking perspective on their therapeutic potential are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug and pesticide development.

Introduction: The Strategic Imperative of Fluorine in Picolinic Acid Chemistry

Picolinic acid, a simple pyridine-2-carboxylic acid, has long been recognized for its versatile chemical nature and biological significance. However, the deliberate introduction of fluorine atoms into this heterocyclic framework has unlocked unprecedented opportunities for molecular design and functional optimization. The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart significant changes to the electronic distribution, lipophilicity, metabolic stability, and binding affinity of the parent molecule.[1]

In the realm of agrochemicals, this has led to the development of highly potent and selective herbicides that act as synthetic auxins, disrupting plant growth with remarkable efficacy.[2] In medicinal chemistry, fluorinated picolinic acid derivatives are being explored for a range of therapeutic applications, leveraging the enhanced pharmacokinetic and pharmacodynamic profiles that fluorine substitution can confer.[3][4] This guide will trace the historical trajectory of these fascinating compounds, from their conceptual origins to their current state-of-the-art applications.

A Historical Perspective: From Picloram to Modern Arylpicolinates

The story of fluorinated picolinic acid herbicides is intrinsically linked to the pioneering work of Dow Chemical Company (now Corteva Agriscience). The journey began with the discovery of non-fluorinated picolinic acid herbicides, which set the stage for later fluorinated innovations.

The Pre-Fluorine Era: Picloram and Clopyralid

The first major breakthrough in picolinic acid herbicides was the commercialization of picloram in 1963.[5] This highly effective and persistent herbicide demonstrated the potential of the picolinic acid scaffold for broadleaf weed control.[6] Following the success of picloram, clopyralid was introduced, offering a different spectrum of weed control and crop safety. These early compounds, while effective, also presented challenges related to their persistence in the environment and potential for crop injury.[6]

The Fluorine Revolution: The Emergence of Fluroxypyr and Aminopyralid

The strategic incorporation of fluorine into the picolinic acid backbone represented a significant leap forward. One of the most notable early examples is fluroxypyr , a potent herbicide for the control of broadleaf weeds.[7] Its synthesis involves the multi-step conversion of pyridine-based intermediates.[8] The introduction of a fluorine atom at the 6-position of the pyridine ring was found to significantly enhance its herbicidal activity.

Subsequently, the development of aminopyralid further highlighted the benefits of strategic halogenation. While not fluorinated itself, its discovery was part of the broader effort to optimize the picolinic acid structure, which ultimately led to the development of the next generation of fluorinated herbicides.

The Modern Era: Arylpicolinates - Halauxifen-methyl and Florpyrauxifen-benzyl

The most recent and sophisticated advancements in this field are the arylpicolinate herbicides, halauxifen-methyl and florpyrauxifen-benzyl , developed by Dow AgroSciences.[9] These molecules feature a fluorinated picolinic acid core coupled with a substituted aryl group at the 6-position. This structural innovation resulted in herbicides with exceptional potency at very low application rates, a favorable environmental profile, and a unique mode of action that helps to manage weed resistance.[10]

The timeline below illustrates the key milestones in the development of picolinic acid herbicides:

Caption: Evolution of Picolinic Acid Herbicides.

The Impact of Fluorination on Physicochemical Properties and Biological Activity

The introduction of fluorine into the picolinic acid structure has profound and predictable effects on its key physicochemical properties, which in turn dictate its biological activity.

Modulation of Acidity (pKa) and Lipophilicity (LogP)

Fluorine's strong electron-withdrawing nature significantly influences the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen. Generally, fluorination lowers the pKa of the carboxylic acid, making it a stronger acid. Simultaneously, it reduces the basicity of the pyridine nitrogen. These modifications can have a significant impact on the molecule's uptake, translocation, and binding to its target site within the plant.[11]

Furthermore, fluorine substitution can alter the lipophilicity (LogP) of the molecule. While the effect can be complex and position-dependent, the introduction of fluorine often increases lipophilicity, which can enhance membrane permeability and facilitate movement across biological barriers.[12][13]

Table 1: Comparative Physicochemical Properties of Fluorinated and Non-Fluorinated Pyridine Derivatives

| Compound | Structure | pKa | LogP |

| Pyridin-2-ol | 11.6 | ~0.5 | |

| 3-Fluoropyridin-2-ol | Not Reported | Not Reported | |

| 5-Fluoropyridin-2-ol | Not Reported | Not Reported | |

| Halauxifen-methyl | Not Applicable (Ester) | 3.1 | |

| Florpyrauxifen-benzyl | Not Applicable (Ester) | 4.3 |

Enhancement of Herbicidal Efficacy: Structure-Activity Relationships (SAR)